molecular formula C8H16N2O B8456905 3-(cyclobutylamino)-N-methyl-propanamide

3-(cyclobutylamino)-N-methyl-propanamide

Cat. No. B8456905
M. Wt: 156.23 g/mol
InChI Key: LSSUAOINLLUWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

Using cyclobutanamine—Aldrich and analogous conditions to Intermediate 89 the title compound was obtained as a pale yellow oil (541 mg)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)CCC1.[CH3:6][CH:7]([NH:10][CH2:11][CH2:12][C:13]([NH:15][CH3:16])=[O:14])[CH2:8][CH3:9]>>[CH:7]1([NH:10][CH2:11][CH2:12][C:13]([NH:15][CH3:16])=[O:14])[CH2:6][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)NCCC(=O)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)NCCC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.